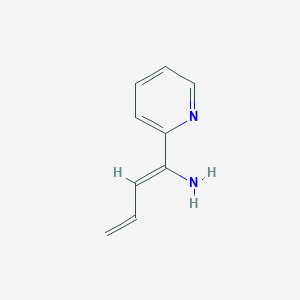
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine, also known as 2-(pyridin-2-yl)buta-1,3-dien-1-amine, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a derivative of butadiene and pyridine, and its structure contains both an aromatic ring and a conjugated diene system. The synthesis of this compound involves the use of various chemical reagents and methods, which will be discussed in detail in the following sections.
Mechanism of Action
The mechanism of action of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine is not fully understood, but it is thought to involve the inhibition of certain enzymes or signaling pathways involved in disease progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine are not well characterized, but studies have suggested that this compound may have anti-inflammatory and neuroprotective effects. For example, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been shown to reduce the production of inflammatory cytokines in vitro, and has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Advantages and Limitations for Lab Experiments
The advantages of using (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine in lab experiments include its potential as a tool for investigating the mechanisms of disease progression and for developing new drugs for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine. One direction involves the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction involves the investigation of the mechanism of action of this compound, particularly its ability to inhibit COX-2 and AChE. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine can be achieved through several different methods. One method involves the reaction of pyridine-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminecarboxaldehyde with a substituted acetylene to form an enamine intermediate, which is then treated with a reducing agent such as sodium borohydride to yield the final product. Another method involves the reaction of (1Z)-1-pyridin-2-ylbuta-1,3-dien-1-aminebromo-1-phenylbuta-1,3-diene with pyridine in the presence of a palladium catalyst to form the desired compound.
Scientific Research Applications
(1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit activity against certain cancer cell lines, and has also been investigated for its potential as an anti-inflammatory agent. Additionally, (1Z)-1-pyridin-(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amineylbuta-1,3-dien-1-amine has been studied for its ability to inhibit certain enzymes involved in the progression of Alzheimer's disease.
properties
CAS RN |
170298-89-2 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(1Z)-1-pyridin-2-ylbuta-1,3-dien-1-amine |
InChI |
InChI=1S/C9H10N2/c1-2-5-8(10)9-6-3-4-7-11-9/h2-7H,1,10H2/b8-5- |
InChI Key |
LZOPNIVOOMISEX-YVMONPNESA-N |
Isomeric SMILES |
C=C/C=C(/C1=CC=CC=N1)\N |
SMILES |
C=CC=C(C1=CC=CC=N1)N |
Canonical SMILES |
C=CC=C(C1=CC=CC=N1)N |
synonyms |
2-Pyridinemethanamine,alpha-2-propenylidene-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-([(2-Chloropyridin-3-yl)carbonyl]amino)-4-(methylthio)butanoic acid](/img/structure/B64269.png)




![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)




![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)